formyl 7E-hexadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its long hydrocarbon chain and a formyl group attached to the seventh carbon in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Formyl 7E-hexadecenoate can be synthesized through the esterification of hexadecenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Hexadecenoic acid+MethanolAcid catalystFormyl 7E-hexadecenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Formyl 7E-hexadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Formyl 7E-hexadecenoate has been explored for its applications in several scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biofuels and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism by which formyl 7E-hexadecenoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Formyl 7E-hexadecenoate can be compared with other fatty acid methyl esters such as:
Methyl oleate: Similar in structure but with a different position of the double bond.
Methyl linoleate: Contains multiple double bonds, making it more reactive.
Methyl stearate: Saturated fatty acid methyl ester with no double bonds.
The uniqueness of this compound lies in its specific double bond position and the presence of the formyl group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C17H32O2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl (E)-hexadec-7-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10+ |
InChI Key |
FXCDESKKWMGGON-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.